N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a cyclopentanecarboxamide moiety at the 7-position. The tetrahydroquinoline scaffold is widely explored in medicinal chemistry due to its structural resemblance to bioactive alkaloids and its versatility in modulating biological targets such as kinases, GPCRs, and ion channels.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(17-7-4-5-8-17)22-18-13-12-16-9-6-14-23(20(16)15-18)27(25,26)19-10-2-1-3-11-19/h1-3,10-13,15,17H,4-9,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRCZYKUKGTFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. One common method involves the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives. This reaction requires a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and a solvent like 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential to inhibit the activity of cancer stem cells.
Medicine: Explored for its antibacterial, antitumor, and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline moiety may also play a role in binding to DNA or other cellular components, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Benzenesulfonyl vs. Benzoyl
A key structural analog is N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide (), which replaces the benzenesulfonyl group with a benzoyl moiety.
The benzenesulfonyl group’s electron-withdrawing nature could enhance receptor-binding interactions in therapeutic contexts, while the benzoyl analog’s lower polarity may improve bioavailability.
Comparison with Cyclopropane-Based Carboxamides
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares a carboxamide functional group but diverges in core structure (cyclopropane vs. tetrahydroquinoline).
The tetrahydroquinoline scaffold offers conformational flexibility for target engagement, whereas the cyclopropane derivative’s rigidity may limit binding modes.
Research Findings and Limitations
- The benzenesulfonyl derivative’s safety data are unavailable, but sulfonyl groups often require handling precautions due to possible sulfonation reactivity.
- The tetrahydroquinoline derivative’s synthesis may face similar issues with regioselectivity.
- Therapeutic Potential: Tetrahydroquinoline derivatives are investigated for CNS disorders and cancer, but specific data on the benzenesulfonyl variant remain scarce.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
This compound features a tetrahydroquinoline core with a benzenesulfonyl group and a cyclopentanecarboxamide moiety. The synthesis typically involves multiple steps, including the sulfonylation of tetrahydroquinoline derivatives and subsequent reactions to introduce the cyclopentanecarboxamide functionality. For instance, one common synthetic route involves the reaction of benzenesulfonyl chloride with tetrahydroquinoline under basic conditions to form the intermediate sulfonamide, which is then converted into the final product through amidation with cyclopentanecarboxylic acid derivatives.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties. This mechanism is similar to other sulfonamide derivatives that target bacterial dihydropteroate synthase.
- Anti-inflammatory Activity : Studies indicate that this compound can modulate inflammatory pathways, potentially reducing edema in animal models. For example, compounds derived from benzenesulfonamides have demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models .
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
| P. aeruginosa | 6.67 mg/mL |
| S. typhi | 6.45 mg/mL |
| C. albicans | 6.63 mg/mL |
| A. niger | 6.28 mg/mL |
These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .
Anti-inflammatory Effects
In vivo studies have shown that derivatives of benzenesulfonamides can significantly inhibit inflammation:
- Carrageenan-induced Edema : Compounds such as 4a and 4c inhibited edema at rates of up to 94% at various time points post-treatment .
Case Studies and Research Findings
Recent studies have explored the broader implications of benzenesulfonamide derivatives in drug discovery:
- Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), which are important targets for treating conditions like glaucoma and epilepsy. The interaction between the sulfonamide moiety and zinc ions in the active site of CAs is crucial for their inhibitory action .
- Antiproliferative Activity : In vitro studies have assessed the cytotoxic potential of these compounds against various cancer cell lines (e.g., MCF-7). Some derivatives displayed significant antiproliferative activity with minimal cytotoxicity .
Q & A
Q. What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions .
- Step 2 : Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzenesulfonyl group .
- Step 3 : Coupling with cyclopentanecarboxamide via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like HOBt/DCC .
- Optimization : Control reaction temperatures (0–25°C for sulfonylation), use inert atmospheres to prevent oxidation, and employ HPLC (High-Performance Liquid Chromatography) for purity assessment .
Q. Which purification and characterization techniques are most effective for isolating and confirming the structure of this compound?
- Methodological Answer :
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Q. What are the key physicochemical properties influencing this compound's drug-likeness, and how are they measured?
- Methodological Answer :
- Lipophilicity : LogP values (measured via shake-flask method or computational tools like MarvinSuite) should ideally be 2–5 for membrane permeability .
- Solubility : Determine experimentally in PBS (pH 7.4) using UV-Vis spectroscopy; structural modifications (e.g., introducing polar groups) can enhance aqueous solubility .
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light conditions, monitored via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the tetrahydroquinoline and cyclopentane moieties?
- Methodological Answer :
- SAR Framework :
- Variations : Synthesize analogs with substituents like halogens (F, Cl) on the benzene ring or alkyl groups on the cyclopentane .
- Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity .
- Example : highlights that fluorinated analogs exhibit enhanced selectivity for kinase targets due to electronegative effects .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments) be resolved during structural elucidation?
- Methodological Answer :
- NMR Anomalies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, benzylic protons on the tetrahydroquinoline core may show complex splitting due to restricted rotation .
- MS Fragmentation : Compare experimental fragments with in silico predictions (e.g., CFM-ID software) to identify unexpected decomposition pathways .
Q. What computational strategies are effective for predicting target interactions and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the sulfonamide group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (Root Mean Square Deviation) and ligand-protein interaction fingerprints .
Q. How can synthetic yields be improved when conflicting literature reports exist on reaction conditions (e.g., solvent choices or catalysts)?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (solvent polarity, catalyst loading, temperature). For example, shows DMF outperforms THF in amide coupling due to higher polarity .
- Case Study : A 20% yield increase was achieved by switching from LiAlH () to NaBH/CeCl for reductions, minimizing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
